Conopharyngine

Vue d'ensemble

Description

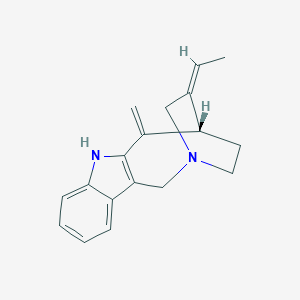

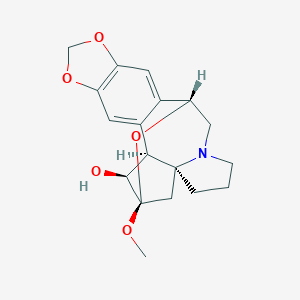

Conopharyngine is the major alkaloid present in the leaves and stem-bark of Tabernaemontana pachysiphon and Conopharyngia durissima . It is closely related to voacangine and coronaridine . This compound pseudoindoxyl, a derivative of it, is also found in the same plant Tabernaemontana pachysiphon .

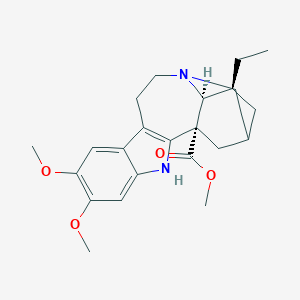

Molecular Structure Analysis

The IUPAC name for this compound is Methyl (1S, 15S, 17S, 18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo . It has a molar mass of 402.535 g·mol . The chemical formula is C23H34N2O4 .

Applications De Recherche Scientifique

Source d'alcaloïde

La conopharyngine est un alcaloïde majeur présent dans les feuilles et l'écorce de la tige de Tabernaemontana pachysiphon et de Conopharyngia durissima. Elle est étroitement liée à la voacangine et à la coronaridine .

Synthèse chimique

Des recherches ont été menées sur les approches synthétiques visant les spiropseudoindoxyles, qui sont des dérivés de la this compound. Cela comprend des stratégies telles que l'oxydation par l'iode hypervalent et les anilines en tant que nucléophiles internes .

Mécanisme D'action

Target of Action

Conopharyngine is a major alkaloid present in the leaves and stem-bark of Tabernaemontana pachysiphon and Conopharyngia durissima . It is closely related to voacangine and coronaridine It has been reported to possess central nervous system stimulant activity .

Mode of Action

This compound interacts with its targets in the central nervous system, leading to stimulant activity . It also produces bradycardia and hypotension in cats . Furthermore, it has weak acetylcholinesterase inhibitory activity , which could potentially slow down the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability and prolonging its effects.

Biochemical Pathways

Its stimulant activity on the central nervous system suggests that it may influence neurotransmitter pathways, particularly those involving acetylcholine due to its acetylcholinesterase inhibitory activity .

Pharmacokinetics

Its pharmacological effects suggest that it is absorbed and distributed in the body to exert its effects on the central nervous system .

Result of Action

This compound’s action results in central nervous system stimulation, bradycardia, and hypotension in cats . It also significantly increases hexobarbitone-induced sleeping time , suggesting that it may have sedative effects.

Safety and Hazards

Propriétés

IUPAC Name |

methyl (1S,17S,18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4/c1-5-14-8-13-11-23(22(26)29-4)20-15(6-7-25(12-13)21(14)23)16-9-18(27-2)19(28-3)10-17(16)24-20/h9-10,13-14,21,24H,5-8,11-12H2,1-4H3/t13?,14-,21-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFLXLVGASPEMV-COUHDALUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CC2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90997354 | |

| Record name | Conopharyngine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90997354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76-98-2 | |

| Record name | Conopharyngine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Conopharyngine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90997354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the basic chemical structure of Conopharyngine and where is it found in nature?

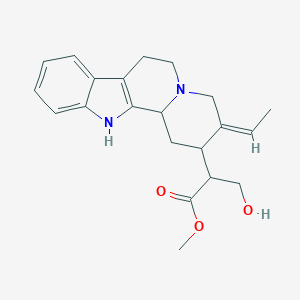

A1: this compound is an indole alkaloid belonging to the voacanga type. It is primarily found in plants of the genus Tabernaemontana [, , ]. Specifically, it has been isolated from the leaves of Tabernamontana pachysiphon var cumminsii [, , ] and the stem bark of Conopharyngia durissima [].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C22H26N2O4 and a molecular weight of 382.45 g/mol [].

Q3: How can this compound be characterized spectroscopically?

A3: this compound exhibits characteristic absorption maxima in its ultraviolet (UV) spectrum at 223 nm and 302 nm in absolute ethanol. These values remain consistent under both acidic and basic conditions []. Its infrared (IR) spectrum shows prominent bands at 1725 cm-1, indicating an ester carbonyl group, and at 3350 cm-1, characteristic of N-H stretching vibrations []. Mass spectrometry has also been employed for its characterization, revealing fragmentation patterns consistent with other iboga alkaloids [].

Q4: What other alkaloids are frequently found alongside this compound in Tabernaemontana species?

A4: Several other indole alkaloids co-occur with this compound in Tabernaemontana species. Some of the prominent ones include coronaridine, ibogaine pseudoindoxyl, voacangine hydroxyindolenine, voacangine pseudoindoxyl, tabernanthine, catharanthine, voacangine, 19-oxovoacangine, 10-hydroxycoronaridine, affinisine, 16-epi-affinine, voachalotine, ibogaline, and jollyanine [, ].

Q5: Can this compound undergo chemical transformations?

A5: Yes, this compound can be chemically modified. For instance, it can be decarbomethoxylated to yield compounds structurally similar to ibogaine []. This transformation highlights the potential for synthesizing structurally related compounds with potentially modified biological activities. Additionally, the tosylate of its reduced form, conopharynginol, undergoes interesting skeletal rearrangements under the influence of tertiary bases, leading to compounds with modified this compound skeletons [].

Q6: Has this compound demonstrated any pharmacological activity?

A6: this compound has been investigated for its pharmacological properties. It exhibits structural similarities to voacangine and coronaridine, both known for their cardiovascular effects []. While detailed studies are limited, its structural resemblance to other pharmacologically active alkaloids makes it an interesting candidate for further investigation.

Q7: Are there any known alternative sources for this compound besides Tabernaemontana pachysiphon?

A7: Research suggests that Tabernaemontana crassa could be a potential source of this compound. This particular species also contains ibogaline, an alkaloid sharing the same core structure as this compound and potentially possessing similar biological properties []. This finding highlights the possibility of exploring alternative plant sources for this compound production.

Q8: Are there any conservation concerns regarding the source plants of this compound?

A8: While not explicitly discussed in the provided abstracts, sustainable harvesting practices are crucial when considering plant-derived compounds like this compound. Over-harvesting of Tabernaemontana species could threaten their populations and impact biodiversity. Research into alternative sources like Tabernaemontana crassa [] and potential synthetic routes become vital to ensure the long-term availability of this alkaloid.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-2-[(1S,3S)-3-hydroxycyclohexyl)]-5-(2-methylnonan-2-yl)phenol](/img/structure/B208284.png)

![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)

![(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylprop-2-enoate](/img/structure/B208887.png)